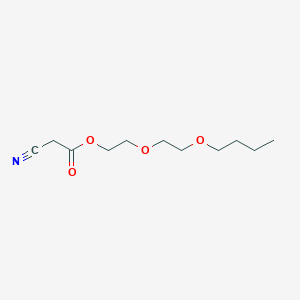

2-(2-Butoxyethoxy)ethyl 2-cyanoacetate

Description

Contextualization within Glycol Ether Ester and Cyanoacetate (B8463686) Chemistry

2-(2-Butoxyethoxy)ethyl 2-cyanoacetate is structurally characterized by a cyanoacetate group ester-linked to a 2-(2-butoxyethoxy)ethanol (B94605) moiety. This structure places it firmly within two important classes of organic compounds: glycol ether esters and cyanoacetates.

Glycol Ether Esters: These are a class of solvents and chemical intermediates known for their excellent solvency, high boiling points, and good compatibility with a wide range of substances. sigmaaldrich.comchemeo.comwikipedia.org The glycol ether portion of this compound, specifically the diethylene glycol monobutyl ether backbone, imparts properties such as increased hydrophilicity and a higher boiling point compared to simpler alkyl esters. wikipedia.org

Cyanoacetates: Any salt or ester of cyanoacetic acid is referred to as a cyanoacetate. Cyanoacetate esters are highly versatile reagents in organic synthesis. wikipedia.org The presence of the nitrile (-C≡N) and ester (-COOR) groups activates the adjacent methylene (B1212753) (-CH2-) group, making it a useful nucleophile in a variety of carbon-carbon bond-forming reactions. wikipedia.org

The combination of these two functionalities in one molecule suggests a compound with the potential for both tailored physical properties, dictated by the glycol ether chain, and significant chemical reactivity, provided by the cyanoacetate group.

Rationale for Academic Investigation of this compound

While specific academic studies on this compound are not widely available in public literature, the rationale for its investigation can be inferred from the known utilities of its constituent parts. The introduction of the butoxyethoxyethyl group to the cyanoacetate core could be intended to:

Modify solubility: The ether linkages and the terminal butyl group can influence the compound's solubility in both polar and non-polar solvents, a critical factor in formulation science and reaction chemistry.

Influence physical properties: The long ether chain is expected to impact the boiling point, viscosity, and other physical characteristics of the resulting material.

Introduce new functionalities for polymerization: The glycol ether chain could serve as a flexible spacer in the synthesis of specialty polymers.

Develop novel derivatives: The compound can act as a building block for more complex molecules where the glycol ether moiety is desired for its specific properties.

Overview of Key Research Areas for Cyanoacetate Esters

Cyanoacetate esters, in general, are pivotal intermediates in a multitude of synthetic applications. Key research areas include:

Pharmaceutical Synthesis: Cyanoacetic acid and its esters are precursors to a wide array of pharmaceuticals, including anticonvulsants, anti-inflammatory drugs, and vasodilators. wikipedia.org For instance, ethyl cyanoacetate is a key starting material in the synthesis of drugs like ethosuximide (B1671622) and allopurinol. wikipedia.org

Adhesive Production: The most significant large-scale application of cyanoacetic acid is its conversion to ethyl cyanoacetate, which is then used to produce ethyl cyanoacrylate, the primary component of "superglue". wikipedia.org

Organic Synthesis: The active methylene group in cyanoacetate esters makes them valuable reactants in Knoevenagel condensations, Michael additions, and other important synthetic transformations for creating complex organic molecules. scielo.brscielo.br

Dye and Pigment Industry: Cyanoacetate derivatives are used in the synthesis of various dyes and pigments.

Historical Perspectives on Related Chemical Entities

The history of this compound is intertwined with the development of its parent chemical classes.

Glycol Ethers: The commercial production of glycol ethers began in the 1920s, with products like "Cellosolve" (ethylene glycol monoethyl ether) being introduced as versatile solvents. wikipedia.org Over the decades, the range of glycol ethers has expanded significantly, leading to the development of higher molecular weight and more specialized derivatives like the diethylene glycol ethers. wikipedia.org The use of glycol ethers has evolved, with a trend towards replacing lower molecular weight E-series with P-series glycol ethers where possible. researchgate.net

Cyanoacetic Acid and its Esters: Cyanoacetic acid was first synthesized in the 19th century. Its utility as a synthetic intermediate became more apparent in the 20th century with the development of various condensation reactions. The discovery and commercialization of cyanoacrylate adhesives in the mid-20th century marked a major milestone in the application of cyanoacetic acid esters. wikipedia.org The synthesis of ethyl cyanoacetate has been well-established through methods like the esterification of cyanoacetic acid or the reaction of ethyl chloroacetate (B1199739) with sodium cyanide. wikipedia.orgorgsyn.org

Detailed Research Findings

Alternatively, the reaction of an alkali salt of cyanoacetic acid with 2-(2-butoxyethoxy)ethyl halide could also yield the target compound.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following table provides the physicochemical properties of the structurally similar compound, 2-(2-Butoxyethoxy)ethyl acetate (B1210297) . This data can serve as a reasonable estimate for the properties of the cyanoacetate derivative.

Table 1: Physicochemical Properties of 2-(2-Butoxyethoxy)ethyl acetate

| Property | Value |

|---|---|

| CAS Number | 124-17-4 |

| Molecular Formula | C10H20O4 |

| Molecular Weight | 204.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 245 °C |

| Melting Point | -32 °C |

| Density | 0.978 g/mL at 25 °C |

| Solubility in Water | 65 g/L at 20 °C |

| Flash Point | 102 °C |

| Refractive Index (n20/D) | 1.423 |

Data sourced from sigmaaldrich.comchemicalbook.com

Table 2: General Properties of Cyanoacetate Esters

| Property | Description |

|---|---|

| Reactivity | The methylene group is acidic and readily undergoes deprotonation to form a carbanion, which is a key intermediate in many reactions. |

| Synthetic Utility | Widely used in Knoevenagel condensations, Michael additions, and for the synthesis of heterocyclic compounds. |

| Physical State | Typically colorless liquids or low-melting solids, with properties varying based on the alcohol moiety. |

Structure

3D Structure

Properties

CAS No. |

82187-94-8 |

|---|---|

Molecular Formula |

C11H19NO4 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethyl 2-cyanoacetate |

InChI |

InChI=1S/C11H19NO4/c1-2-3-6-14-7-8-15-9-10-16-11(13)4-5-12/h2-4,6-10H2,1H3 |

InChI Key |

PMLHVPLIJNMPDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 2 Butoxyethoxy Ethyl 2 Cyanoacetate

Esterification Reactions of Cyanoacetic Acid Derivatives

Esterification represents the most direct and commonly employed method for the synthesis of 2-(2-Butoxyethoxy)ethyl 2-cyanoacetate. This can be accomplished either through the direct reaction of cyanoacetic acid with 2-(2-Butoxyethoxy)ethanol (B94605) or by a transesterification reaction with a more common alkyl cyanoacetate (B8463686).

Direct Esterification with 2-(2-Butoxyethoxy)ethanol

The direct esterification, a classic Fischer-Speier esterification, involves the reaction of cyanoacetic acid with 2-(2-Butoxyethoxy)ethanol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This is a reversible reaction, and to drive the equilibrium towards the formation of the desired ester, the removal of water is essential. masterorganicchemistry.com This is typically achieved by azeotropic distillation using a suitable solvent such as toluene (B28343) or by the use of a Dean-Stark apparatus.

The reaction can be represented as follows: NCCH₂COOH + HOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ ⇌ NCCH₂COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + H₂O

Key parameters for this reaction include the molar ratio of the reactants, the type and concentration of the catalyst, the reaction temperature, and the method of water removal. A patent for a similar process suggests using a two-solvent system to facilitate both the dissolution of the reactants and the efficient removal of water. google.com

| Parameter | Typical Condition | Purpose |

| Reactants | Cyanoacetic acid, 2-(2-Butoxyethoxy)ethanol | Formation of the ester |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | To protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic masterorganicchemistry.com |

| Solvent | Toluene, Hexane | To facilitate azeotropic removal of water google.com |

| Temperature | 60-120 °C | To increase the reaction rate and facilitate water removal google.com |

| Water Removal | Dean-Stark apparatus, Azeotropic distillation | To shift the reaction equilibrium towards the product side organic-chemistry.org |

Transesterification Approaches with Alkyl Cyanoacetates

An alternative esterification route is transesterification, which involves the reaction of a simple alkyl cyanoacetate, such as methyl or ethyl cyanoacetate, with 2-(2-Butoxyethoxy)ethanol. This reaction is also typically catalyzed by either an acid or a base. The equilibrium is driven towards the product side by removing the lower-boiling alcohol (methanol or ethanol) by distillation.

The general reaction is as follows: NCCH₂COOR' + HOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ ⇌ NCCH₂COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + R'OH (where R' is typically Methyl or Ethyl)

Solid catalysts, such as hydrotalcite-like compounds, have been shown to be effective in the transesterification of methyl cyanoacetate with ethanol (B145695), suggesting their potential applicability for this synthesis. google.com The use of a solid catalyst can simplify the purification process as it can be easily removed by filtration.

| Parameter | Typical Condition | Purpose |

| Reactants | Methyl or Ethyl cyanoacetate, 2-(2-Butoxyethoxy)ethanol | Exchange of the alcohol moiety of the ester |

| Catalyst | Acid (e.g., H₂SO₄), Base (e.g., NaOCH₃), or Solid Catalyst (e.g., hydrotalcite) (B1172525) google.com | To facilitate the nucleophilic attack of the alcohol on the ester carbonyl |

| Temperature | 80-150 °C | To facilitate the reaction and distillation of the lower-boiling alcohol byproduct |

| Byproduct Removal | Distillation | To shift the reaction equilibrium towards the desired product |

Cyanation Strategies for Analogous Alkoxyethyl Acetates

An alternative synthetic approach involves the introduction of the cyano group at a later stage. This can be achieved through nucleophilic substitution reactions on an analogous alkoxyethyl acetate (B1210297).

Nucleophilic Substitution Reactions for Cyanoacetate Formation

This method would involve a two-step process. First, 2-(2-Butoxyethoxy)ethanol is esterified with a haloacetic acid (e.g., chloroacetic acid) to form 2-(2-Butoxyethoxy)ethyl chloroacetate (B1199739). Subsequently, the chloroacetate undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to yield the final product. chemguide.co.uk

Step 1: HOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + ClCH₂COOH → ClCH₂COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + H₂O Step 2: ClCH₂COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + NaCN → NCCH₂COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + NaCl

The cyanation reaction is typically carried out in a suitable solvent, and the conditions must be carefully controlled to avoid side reactions. chemguide.co.uk A patent describes a similar process for preparing various cyanoacetic esters by reacting the corresponding monochloroacetic ester with hydrogen cyanide in the presence of a base. google.com

| Parameter | Typical Condition | Purpose |

| Reactants | 2-(2-Butoxyethoxy)ethyl chloroacetate, Sodium or Potassium cyanide chemguide.co.uk | To replace the halogen with a cyano group |

| Solvent | Ethanol, Acetonitrile (B52724) | To dissolve the reactants and facilitate the reaction chemguide.co.ukgoogle.com |

| Temperature | 20-80 °C | To control the reaction rate and minimize side reactions google.com |

| Base (if using HCN) | Tertiary amines, Alkali metal carbonates google.com | To facilitate the reaction with hydrogen cyanide |

Catalysis in the Synthesis of this compound

Catalysis plays a crucial role in the efficient synthesis of this compound, particularly in esterification reactions.

Role of Acidic Catalysts in Esterification

In the direct Fischer esterification of cyanoacetic acid with 2-(2-Butoxyethoxy)ethanol, strong Brønsted acids are the most commonly used catalysts. organic-chemistry.orgmasterorganicchemistry.com These include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH).

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, 2-(2-Butoxyethoxy)ethanol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester. masterorganicchemistry.com The catalyst is regenerated at the end of the reaction cycle.

The choice and amount of catalyst can significantly impact the reaction rate and yield. Studies on the esterification of ethyl cyanoacetate have shown that the amount of catalyst is a critical factor influencing the esterification rate. e3s-conferences.org For the esterification of structurally similar diethylene glycol monobutyl ether with acetic acid, various acid catalysts including sulfuric acid, phosphotungstic acid, and solid acid resins have been investigated, with heteropolyanion-based ionic liquids showing excellent catalytic activity and reusability.

Emerging Catalytic Systems for Cyanoacetate Synthesis

The synthesis of cyanoacetate esters has moved beyond traditional acid catalysts like sulfuric acid towards more efficient and environmentally benign systems. These emerging catalysts offer advantages such as higher yields, milder reaction conditions, and easier separation from the product mixture.

Heteropoly Acids: As solid acid catalysts, heteropoly acids like silicotungstic acid have demonstrated high activity in esterification reactions. e3s-conferences.orgresearchgate.net They are noted for their strong acidity, structural stability, and reduced environmental pollution compared to mineral acids. e3s-conferences.orgresearchgate.net A mixed catalyst system, combining silicotungstic acid and p-toluene sulfonic acid, has been effectively used in the synthesis of ethyl cyanoacetate, indicating a promising approach for the synthesis of this compound. researchgate.nete3s-conferences.org

Enzymatic Catalysts (Lipases): Biocatalysis using enzymes such as lipases represents a significant advancement in ester synthesis. researchgate.net Lipase-catalyzed esterification offers numerous benefits, including high selectivity, the formation of fewer by-products, and operation under mild conditions, which are all key tenets of green chemistry. researchgate.net This method avoids the harsh conditions and corrosive nature of traditional acid catalysis.

Magnetic Nanoparticle Catalysts: Recent research has explored the use of ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a catalyst for synthesizing derivatives of ethyl cyanoacetate. oiccpress.com This method is advantageous due to high yields, short reaction times, and the simplicity of catalyst recovery using an external magnet, which facilitates reuse. oiccpress.com

N-Heterocyclic Carbenes (NHCs): NHCs have been employed in the enantioselective synthesis of β-cyano carboxylic esters. nih.gov While this specific application focuses on creating chiral centers, the underlying catalytic principle could be adapted for the synthesis of cyanoacetate esters, offering novel pathways for reaction control. nih.gov

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves a systematic study of reaction parameters to maximize yield and purity. These studies typically focus on the interplay between temperature, reaction time, and the stoichiometry of the reactants.

Reaction Condition Studies (Temperature, Time, Stoichiometry)

Investigations into the synthesis of similar esters, such as ethyl cyanoacetate, provide valuable data on optimizing reaction conditions. Orthogonal experiments, which allow for the study of multiple variables simultaneously, have been used to determine the optimal settings for esterification. e3s-conferences.orgresearchgate.net

Key findings from these studies indicate that the amount of catalyst is often the most influential factor on the esterification rate, followed by the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.orgresearchgate.net For the esterification of cyanoacetic acid with ethanol, optimal conditions were identified as a reaction temperature of 80°C, a reaction time of 3.5 hours, and a molar ratio of cyanoacetic acid to absolute ethanol of 1:3.5. e3s-conferences.orgresearchgate.net It is expected that similar conditions, with adjustments for the different physical properties of 2-(2-butoxyethoxy)ethanol, would be applicable.

| Parameter | Optimal Value | Impact on Reaction Rate |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:3.5 | High |

| Temperature | 80 °C | Medium |

| Time | 3.5 hours | Low |

| Catalyst Amount | 1.5% | Very High |

Yield Enhancement and Purity Considerations

Achieving high yield and purity is critical for the industrial viability of this compound synthesis. Several strategies are employed to enhance these outcomes.

One common method to drive the reversible esterification reaction towards the product side is to use an excess of one of the reactants, typically the alcohol, 2-(2-butoxyethoxy)ethanol. patsnap.com Another crucial technique is the continuous removal of water, a byproduct of the reaction. This can be accomplished using a Dean-Stark apparatus during reflux or by introducing a water-scavenging agent. researchgate.net For instance, sulfur trioxide has been used as both a catalyst and a dehydrating agent, reacting with water to form sulfuric acid, thereby preventing side reactions and increasing the product yield. patsnap.com

Purification of the final product is typically achieved through distillation under reduced pressure. orgsyn.org This method is effective for separating the high-boiling point ester from unreacted starting materials and byproducts. The purity of the product is often verified using analytical techniques such as gas chromatography. e3s-conferences.orgresearchgate.netnih.gov Studies have shown that yields of 77-80% with 97-98% purity are achievable for ethyl cyanoacetate through optimized processes. orgsyn.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be aligned with the principles of green chemistry to minimize its environmental impact. organic-chemistry.org

Waste Prevention and Atom Economy: The ideal esterification process aims for high conversion with equimolar amounts of reagents to maximize atom economy. researchgate.netsophim.com The use of efficient catalytic systems reduces the formation of byproducts and waste. researchgate.net

Safer Solvents and Auxiliaries: A significant portion of waste in chemical manufacturing comes from solvents. jove.com Green chemistry encourages the use of less hazardous solvents. For instance, acetonitrile has been proposed as a "greener" alternative to hazardous chlorinated solvents often used in Steglich esterification. jove.com Furthermore, developing solvent-free reaction conditions is a key goal. researchgate.net

Use of Catalytic Reagents: The shift from stoichiometric reagents, such as strong mineral acids used in large quantities, to catalytic amounts of more advanced materials like heteropoly acids or enzymes is a core green chemistry principle. organic-chemistry.org Catalysts are used in smaller quantities and can often be recycled and reused, reducing waste and cost. researchgate.netresearchgate.net

Renewable Feedstocks: While the synthesis of this compound typically relies on petrochemical feedstocks, a greener approach involves utilizing bio-sourced materials where possible. For example, using bio-derived alcohols in the esterification process can improve the sustainability profile of the final product. sophim.com

Chemical Reactivity and Mechanistic Investigations of 2 2 Butoxyethoxy Ethyl 2 Cyanoacetate

Reactivity of the Active Methylene (B1212753) Group (—CH₂CN)

The methylene group in the cyanoacetate (B8463686) moiety is flanked by two strong electron-withdrawing groups: the nitrile and the carbonyl of the ester. This dual activation significantly increases the acidity of the methylene protons, facilitating their removal by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and serves as the key intermediate in a variety of important synthetic transformations.

Knoevenagel Condensation Reactions with Carbonyl Compounds

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. scielo.org.mx In this reaction, 2-(2-Butoxyethoxy)ethyl 2-cyanoacetate can react with aldehydes or ketones in the presence of a basic catalyst. The mechanism involves the initial deprotonation of the active methylene group to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation yields an aldol-type addition product, which readily undergoes dehydration to produce a stable α,β-unsaturated product. thermofisher.com The reaction is often driven to completion by the removal of the water formed. thermofisher.com

A variety of catalysts can be employed, ranging from weak bases like amines (e.g., piperidine, DABCO) to ionic liquids, which can enhance reaction rates and yields. researchgate.netrsc.org While specific data for this compound is not extensively documented, the reactivity is well-established for analogous esters like ethyl cyanoacetate. The choice of catalyst and reaction conditions can be tailored to the specific carbonyl compound used.

| Aldehyde | Catalyst | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | DABCO / [HyEtPy]Cl | H₂O, 50°C | 99 | researchgate.net |

| 4-Chlorobenzaldehyde | DABCO / [HyEtPy]Cl | H₂O, 50°C | 98 | researchgate.net |

| 4-Nitrobenzaldehyde | DIPEAc | Reflux | 94 | scielo.org.mx |

| Furfural | DABCO / [HyEtPy]Cl | H₂O, 50°C | 92 | researchgate.net |

| Terephthalaldehyde (2 eq. ester) | [HyEtDBU]Br | None, 80°C | 95 | researchgate.net |

Alkylation and Acylation of the Active Methylene Center

The nucleophilic carbanion generated from this compound can readily participate in substitution reactions with electrophiles. In alkylation, the carbanion attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the active methylene position. This process is fundamental for extending the carbon chain and introducing alkyl substituents. acs.org The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), to generate the required nucleophile. researchgate.net

Acylation follows a similar mechanistic principle, where the carbanion attacks an acylating agent, such as an acyl chloride or anhydride. This results in the introduction of an acyl group at the active methylene center, yielding a β-keto ester derivative. These reactions provide a powerful method for synthesizing more complex molecular architectures from the basic cyanoacetate scaffold.

Michael Addition Reactions Involving the Cyanoacetate Moiety

As a doubly stabilized carbon nucleophile, the carbanion derived from this compound is an excellent "Michael donor" for conjugate addition reactions. spcmc.ac.in The Michael addition involves the 1,4-addition of this nucleophile to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in three key steps:

Deprotonation: A base abstracts a proton from the active methylene group to form the enolate.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, which is electrophilic due to resonance with the carbonyl group. This breaks the C=C π-bond and forms a new C-C single bond, resulting in a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated, typically by the solvent or during an aqueous workup, to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

This reaction is highly valuable for forming C-C bonds under mild conditions and can be used with a wide range of acceptors. wikipedia.org

| Michael Acceptor Class | Specific Example | Typical Base |

|---|---|---|

| α,β-Unsaturated Ketone | Methyl vinyl ketone | Sodium ethoxide |

| α,β-Unsaturated Ester | Methyl acrylate | Potassium t-butoxide |

| α,β-Unsaturated Nitrile | Acrylonitrile | Sodium methoxide (B1231860) |

| α,β-Unsaturated Aldehyde | Propenal | Sodium ethoxide |

Ester Group Transformations

The ester functional group in this compound is an additional site of reactivity, primarily involving nucleophilic acyl substitution. These transformations allow for the modification or cleavage of the ester linkage.

Hydrolysis and Transesterification Kinetics

Hydrolysis is the cleavage of the ester bond by reaction with water, typically under acidic or basic conditions, to yield cyanoacetic acid and 2-(2-butoxyethoxy)ethanol (B94605).

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt, driving the reaction to completion. The kinetics of saponification are typically second-order, depending on the concentrations of both the ester and the base.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new cyanoacetate ester (R'-OOC-CH₂CN) and release 2-(2-butoxyethoxy)ethanol. masterorganicchemistry.com The reaction is an equilibrium process; using the new alcohol as a solvent or removing the released alcohol can shift the equilibrium toward the desired product. masterorganicchemistry.com Various catalysts, including mineral acids, metal alkoxides, and enzymes, can be used to facilitate this transformation. organic-chemistry.org

| Catalyst Type | Specific Example | Typical Conditions |

|---|---|---|

| Base Catalyst | Sodium methoxide (NaOMe) | Anhydrous alcohol, Room Temp. to Reflux |

| Base Catalyst | Potassium hydroxide (KOH) | Anhydrous alcohol, Room Temp. to Reflux |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Excess alcohol, Reflux |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Anhydrous conditions, Room Temp. |

| Lewis Acid Catalyst | Methylboronic acid | Molecular sieves, Reflux |

Amidation and Other Ester-Derived Reactions

Amidation (or aminolysis) is the reaction of the ester with an amine to form a cyanoacetamide and 2-(2-butoxyethoxy)ethanol. This nucleophilic acyl substitution reaction typically involves the attack of the amine on the ester carbonyl, followed by the elimination of the alkoxy group. While the reaction can proceed thermally, it is often catalyzed. Research on the amidation of ethyl cyanoacetate has shown that organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective catalysts, allowing the reaction to proceed under mild conditions with high yields. amazonaws.com

The reaction rate and success depend on the nucleophilicity of the amine. Primary and secondary amines are commonly used. This reaction provides a direct route to N-substituted 2-cyanoacetamides, which are valuable intermediates in pharmaceutical and materials science. amazonaws.com

| Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzylamine | 2-Methyltetrahydrofuran | Ambient | 95 |

| Morpholine | 2-Methyltetrahydrofuran | 40 | 87 |

| Piperidine | 2-Methyltetrahydrofuran | 40 | 93 |

Ether Linkage Stability and Reactivity

The backbone of this compound contains two ether linkages (C-O-C), characteristic of a glycol ether structure. The stability of these linkages is crucial for the compound's application and persistence under various chemical environments. Generally, ethers are known for their chemical inertness, but the polyether structure of this molecule presents specific reactivity patterns.

While ethers are relatively unreactive, glycol ethers can undergo oxidative degradation under specific conditions. noaa.gov The presence of atmospheric oxygen can lead to the slow formation of unstable peroxides, a process that can be accelerated by heat or light. inchem.org For this reason, it is often recommended to check for and eliminate peroxides before processes like distillation. inchem.org

More aggressive oxidative cleavage of the ether linkage has been studied for analogous structures like diethylene glycol (DEG). In an acidic medium, a strong oxidizing agent such as bromate (B103136) can cause the cleavage of the DEG molecule. jocpr.com Mechanistic studies suggest that the reaction proceeds through the formation of an unstable bromate ester intermediate. This intermediate then decomposes in a rate-determining step, leading to the cleavage of the carbon-oxygen bond and the formation of smaller fragments, such as formaldehyde. jocpr.com While the terminal alcohol group in DEG is the initial point of attack, the study highlights the susceptibility of the ether linkage to cleavage under strong acidic and oxidizing conditions. jocpr.com

Abiotic degradation experiments on similar glycol ethers using oxidizing agents like hydrogen peroxide have also been shown to produce degradation products such as aldehydes and organic acids. nih.gov

Table 1: Oxidative Reactivity of Glycol Ether Linkages

| Condition/Reagent | Reactivity/Observation | Potential Products | Reference |

|---|---|---|---|

| Air/Heat/Light | Slow formation of unstable peroxides. | Hydroperoxides | noaa.govinchem.org |

| Potassium Bromate (H⁺ medium) | Oxidative cleavage of the ether linkage via a bromate ester intermediate. | Formaldehyde, other smaller fragments. | jocpr.com |

| Hydrogen Peroxide | Abiotic degradation. | Aldehydes, Organic acids. | nih.gov |

Acidic Conditions : Under strongly acidic conditions, the molecule exhibits moderate stability. atamanchemicals.com While the ether linkages are more resilient than the ester group, prolonged exposure to strong acids, especially at elevated temperatures, can promote hydrolysis of both functionalities. The ester linkage is susceptible to acid-catalyzed hydrolysis, which would yield cyanoacetic acid and 2-(2-butoxyethoxy)ethanol. The ether linkages can also be cleaved by strong acids like sulfuric acid. chemicalbook.com

Basic Conditions : The compound is incompatible with strong bases. chemsrc.comchemicalbook.com The primary reaction under basic conditions is the saponification (hydrolysis) of the ester group, which is significantly faster than ether cleavage. This reaction would produce the salt of cyanoacetic acid and 2-(2-butoxyethoxy)ethanol. Glycol diethers, however, are noted to have high stability in the presence of strong bases such as alkali metal hydroxides. atamanchemicals.com This suggests that the ether linkages in the 2-(2-butoxyethoxy)ethyl moiety are much more resistant to cleavage under basic conditions than the ester group.

Cyclization and Heterocyclic Synthesis with this compound

The true synthetic utility of this compound lies in the reactivity of its cyanoacetate portion. This functional group is a classic and versatile building block for the synthesis of a wide variety of heterocyclic compounds. The reactions established for simpler analogs, such as ethyl cyanoacetate, are directly applicable to this compound, as the butoxyethoxyethyl group primarily functions as a spectator ester moiety that does not interfere with the core cyclization chemistry.

Pyridine (B92270) Synthesis: Substituted 2-pyridones, a key class of nitrogen-containing heterocycles, are readily synthesized using cyanoacetate esters in multicomponent reactions. A common and efficient method is a four-component reaction involving an aromatic aldehyde, an acetophenone (B1666503) derivative, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). sciencepub.net This reaction can be performed under solvent-free conditions at elevated temperatures or under microwave irradiation to achieve high yields in short reaction times. nih.govacs.org The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration/aromatization to form the pyridine ring. nih.gov The Guareschi-Thorpe reaction is another classic method where a cyanoacetic ester reacts with a β-ketoester and an ammonia (B1221849) source (like ammonium acetate or ammonium carbonate) to yield substituted 2-hydroxy-3-cyanopyridines. rsc.org

Table 2: Representative Conditions for Pyridine Synthesis from Cyanoacetate Esters

| Pyridine Type | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Aromatic aldehyde, Aromatic ketone, Cyanoacetate ester, Ammonium acetate | Solvent-free, 120 °C | sciencepub.net |

| Substituted 3-Cyano-2-pyridones | Aromatic aldehyde, Acetophenone, Cyanoacetate ester, Ammonium acetate | Ethanol, Microwave irradiation (2-7 min) | nih.govacs.org |

| 2-Hydroxy-3-cyanopyridines (Guareschi-Thorpe) | β-Ketoester, Cyanoacetate ester, Ammonium carbonate | Aqueous medium, 80 °C | rsc.org |

Pyrimidine (B1678525) Synthesis: The synthesis of the pyrimidine ring, another crucial heterocycle, frequently utilizes the three-carbon fragment provided by a cyanoacetate ester. bu.edu.eg The most widely used method involves the condensation of a compound containing an N-C-N fragment (like urea (B33335), thiourea (B124793), guanidine (B92328), or other amidines) with the C-C-C fragment of the cyanoacetate. bu.edu.egorganic-chemistry.org For example, the reaction of aromatic aldehydes, a cyanoacetate ester, and guanidine hydrochloride in an alkaline medium affords 2-amino-4-aryl-5-cyano-6-hydroxypyrimidines. bu.edu.eg Similarly, condensation of thiourea with ethyl cyanoacetate in the presence of sodium ethoxide is a known route to produce 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, a versatile intermediate for further pyrimidine derivatives. nih.gov

Intramolecular cyclization reactions can be induced in molecules containing the cyanoacetate moiety, often involving the active methylene group situated between the cyano and ester functions.

A prominent example of a related reaction is the Thorpe-Ziegler reaction, which is the base-catalyzed intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine. synarchive.comwikipedia.org While the parent compound is a cyano-ester, not a dinitrile, the underlying principle of forming an α-cyano carbanion that acts as an intramolecular nucleophile is highly relevant.

In specifically designed substrates, this reactivity can be harnessed. For instance, a base-catalyzed intramolecular nitrile-anionic cyclization has been demonstrated in complex molecules containing a β-oxonitrile fragment. mdpi.com In this type of reaction, a base (e.g., potassium tert-butoxide) generates a carbanion elsewhere in the molecule, which then attacks the electrophilic carbon of the nitrile group. The resulting cyclic intermediate subsequently rearranges to form a stable, cyclic enone or enamine structure. mdpi.com This demonstrates the capability of the cyano group in a cyanoacetate-derived structure to participate as an electrophile in ring-closing reactions when an appropriate intramolecular nucleophile is present.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Domain

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and structural characterization data for the chemical compound this compound. Despite extensive searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, no specific experimental data for this molecule could be located.

For a complete and accurate analysis as outlined in the requested article structure, the following experimental data would be necessary:

¹H NMR Spectroscopy: To identify the chemical environment of each proton in the molecule, including their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. This would allow for the precise assignment of protons in the butyl group, the ethoxyethyl chains, and the methylene group of the cyanoacetate moiety.

¹³C NMR Spectroscopy: To determine the number of unique carbon environments and their chemical shifts, providing a carbon framework of the molecule. This would include signals for the aliphatic carbons of the butyl and ethoxyethyl groups, the carbonyl carbon, the cyano carbon, and the methylene carbon of the cyanoacetate.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the cyano (C≡N), carbonyl (C=O), and ether (C-O-C) functional groups would be expected at specific wavenumbers.

While spectroscopic data for structurally related compounds, such as 2-(2-Butoxyethoxy)ethyl acetate and various other cyanoacrylates, are available, this information can only provide a predictive framework for the spectral characteristics of this compound. A scientifically rigorous and accurate article, as requested, cannot be constructed based on such estimations.

Therefore, until experimental research detailing the synthesis and thorough spectroscopic analysis of this compound is published and made publicly available, a detailed article on its advanced spectroscopic characterization and structural elucidation cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of 2-(2-Butoxyethoxy)ethyl 2-cyanoacetate. Through high-resolution mass spectrometry, its elemental composition can be unequivocally confirmed, while analysis of its fragmentation patterns provides a roadmap of its structural architecture.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule's ion, which is crucial for confirming its molecular formula. The elemental composition of this compound is C11H19NO4. The theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes.

For the molecular ion [M]+•, the calculated monoisotopic mass allows for unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for [C11H19NO4]+•

| Parameter | Value |

|---|---|

| Molecular Formula | C11H19NO4 |

| Calculated Monoisotopic Mass | 229.1314 u |

| Ion Species | [M]+• (Electron Ionization) |

| Common Adducts (ESI/CI) | [M+H]+, [M+Na]+ |

| Calculated Mass of [M+H]+ | 230.1387 u |

| Calculated Mass of [M+Na]+ | 252.1206 u |

This data is theoretical and serves as a reference for experimental verification.

In the absence of a published experimental mass spectrum for this compound, a theoretical fragmentation pattern can be proposed based on the known behavior of related compounds, such as polyethylene (B3416737) glycol dialkyl ethers and other cyanoacetate (B8463686) esters. researchgate.net The fragmentation is expected to be dominated by characteristic cleavages along the polyether chain and at the ester linkage.

The primary fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve:

α-Cleavage: Fission of C-C or C-O bonds adjacent to the oxygen atoms in the ether chain. This is a dominant fragmentation mechanism for ethers.

Charge-Site Cleavage: Fragmentation initiated by the localization of the positive charge on an oxygen atom, leading to the cleavage of adjacent bonds.

Ester Cleavage: Fragmentation around the ester group, including McLafferty rearrangements if sterically feasible, though less likely to be a primary route here. Cleavage can yield ions corresponding to the acylium ion ([CH2CN]+) or fragments of the alcohol portion.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 184 | [M - OCH2CH3]+ | Loss of an ethoxy radical |

| 156 | [M - C4H9O]+ | Cleavage of the butoxy group |

| 101 | [O(CH2CH2)2O]+• | Cleavage at the butyl group and ester linkage |

| 89 | [CH2O-CH2CH2-OH]+ | α-Cleavage within the ether chain |

| 85 | [CH2=CH-O-CH2CH2-O]+ | Cleavage and rearrangement of the ether chain |

| 68 | [NC-CH=C=O]+• | Acylium ion from ester cleavage |

| 59 | [CH3O-CH2CH2]+ | α-Cleavage within the ether chain researchgate.net |

| 57 | [C4H9]+ | Butyl cation from cleavage of the ether bond |

This table represents a predictive analysis based on established fragmentation rules for ethers and esters.

X-ray Crystallography (if applicable to solid-state derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a compound in its solid, crystalline state. However, based on the physical properties of analogous compounds like diethylene glycol monobutyl ether acetate (B1210297) (liquid at room temperature), this compound is also expected to be a liquid under standard conditions. Therefore, X-ray crystallography is not directly applicable to the compound in its native state.

For this technique to be utilized, a solid derivative of the compound would need to be synthesized and crystallized. As of now, no such crystal structures have been reported in the scientific literature.

Computational Chemistry and Molecular Modeling of 2 2 Butoxyethoxy Ethyl 2 Cyanoacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. researchgate.net For 2-(2-Butoxyethoxy)ethyl 2-cyanoacetate, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be used to compute these orbital energies. nih.gov The analysis would likely show the HOMO localized around the ether oxygen atoms and the ester linkage, while the LUMO would be concentrated on the electron-withdrawing cyanoacetate (B8463686) moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of compounds.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govuncw.edu These calculations provide isotropic shielding values that are then converted to chemical shifts. Comparing calculated shifts with experimental data is a powerful method for structure verification. comporgchem.com

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C≡N | 116.5 | 116.2 |

| C=O | 165.2 | 164.8 |

| α-CH₂ | 3.55 | 3.51 |

| O=C-O-CH₂ | 4.30 | 4.27 |

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the vibrational modes of a molecule. DFT calculations can compute these frequencies, which are invaluable for identifying functional groups. nih.gov Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. The analysis would clearly identify characteristic peaks such as the C≡N stretch, the C=O ester stretch, and various C-O ether stretches.

Table 3: Representative Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| C≡N Stretch | 2315 | 2255 | 2240-2260 |

| C=O Stretch (Ester) | 1785 | 1740 | 1735-1750 |

| C-O-C Stretch (Ether) | 1140 | 1110 | 1085-1150 |

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, predicting the absorption maxima (λ_max). For this compound, the primary electronic transition would likely be a π → π* or n → π* transition associated with the cyanoacetate group.

Conformational Analysis and Energy Minima

Due to multiple rotatable single bonds in its ether and ester chains, this compound can adopt numerous conformations. nih.govacs.org Conformational analysis is performed to identify the most stable, low-energy structures. This typically involves a systematic scan of the potential energy surface by rotating key dihedral angles. Studies on similar molecules like methyl cyanoacetate have shown that different conformers can be very close in energy, with energy differences often less than 4 kJ/mol. umanitoba.caresearchgate.net The global minimum energy conformation represents the most probable structure of the molecule in the gas phase.

Table 4: Hypothetical Relative Energies of Stable Conformers

| Conformer | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | 65.1 |

| Conf-2 | 1.50 | 25.5 |

| Conf-3 | 3.50 | 9.4 |

Reaction Mechanism Simulations

Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Analysis for Key Reactions

The methylene (B1212753) group (CH₂) adjacent to both the cyano and ester groups in this compound is highly acidic and is a key site for reactions like the Knoevenagel condensation. scielo.org.mxresearchgate.net Another common reaction is the hydrolysis of the ester group. google.com

To study such a reaction, computational chemists locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. A TS is characterized as a first-order saddle point on the potential energy surface, confirmed by a vibrational frequency analysis that yields exactly one imaginary frequency. Analysis of the TS geometry reveals which bonds are breaking and forming during this critical step.

Reaction Pathway Prediction and Energy Barriers

As an example, the base-catalyzed hydrolysis of the ester would proceed via a tetrahedral intermediate. Computational modeling could determine the energy barriers for the formation of this intermediate and its subsequent collapse to products.

Table 5: Illustrative Energy Profile for Ester Hydrolysis (First Step)

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State 1 | +55.0 |

| Tetrahedral Intermediate | -25.0 |

Molecular Dynamics Simulations of this compound

Solvent Interactions and Solution Behavior

The solution behavior of this compound is dictated by the interplay of its polar and non-polar moieties with solvent molecules. The butoxyethoxyethyl group, containing ether linkages and a terminal butyl group, shares similarities with glycol ethers. MD simulations of glycol ethers, such as polyethylene (B3416737) glycol (PEG), in aqueous solutions have shown that the ether oxygens can form hydrogen bonds with water molecules. rsc.orgrsc.org This interaction is crucial for the solubility and conformational flexibility of the molecule in polar protic solvents.

Simulations of ethylene (B1197577) glycol have detailed the hydrogen-bond network in both pure liquid and aqueous solutions. nih.govresearchgate.net These studies reveal that ethylene glycol can act as both a hydrogen bond donor and acceptor, forming complex three-dimensional structures with solvent molecules. nih.gov It is anticipated that the ether oxygens in the butoxyethoxyethyl chain of this compound would similarly engage in hydrogen bonding with protic solvents, influencing its solvation shell structure. The terminal butyl group, being hydrophobic, would likely induce a local ordering of water molecules, a phenomenon commonly observed for non-polar groups in aqueous environments.

The cyanoacetate portion of the molecule introduces additional sites for solvent interaction. The nitrile group (C≡N) and the ester carbonyl group (C=O) are both polar and can act as hydrogen bond acceptors. Computational studies on related cyanoacetate derivatives often highlight the role of these groups in intermolecular interactions. nih.govnih.gov In an aqueous environment, water molecules would be expected to form hydrogen bonds with the nitrogen of the nitrile group and the oxygen of the carbonyl group, further contributing to the molecule's solubility and influencing its conformational preferences.

| Functional Group | Expected Interaction with Protic Solvents (e.g., Water) | Basis for Prediction from Analogous Systems |

| Ether Linkages (-O-) | Hydrogen bond acceptor | MD simulations of polyethylene glycol and ethylene glycol rsc.orgnih.gov |

| Terminal Butyl Group (-C4H9) | Hydrophobic effect, local ordering of solvent | General principles of hydrophobic solvation |

| Nitrile Group (-C≡N) | Hydrogen bond acceptor | Computational studies on cyanoacetate derivatives nih.govnih.gov |

| Ester Group (-COO-) | Hydrogen bond acceptor (carbonyl oxygen) | Studies on esters and cyanoacetate derivatives acs.org |

Intermolecular Interactions and Aggregation

In the absence of a solvent or in non-polar solvents, the intermolecular interactions between molecules of this compound will govern its physical properties and potential for aggregation. The dominant non-covalent interactions would include dipole-dipole interactions and van der Waals forces.

The polar cyanoacetate head group, with its significant dipole moment, is a primary site for strong intermolecular interactions. The nitrile and carbonyl groups can align in an anti-parallel fashion to maximize electrostatic attraction. This type of interaction is a driving force for the aggregation of molecules with polar functional groups. rsc.org

The flexible butoxyethoxyethyl chain contributes to van der Waals interactions. The length and flexibility of this chain can influence how closely molecules can pack. In simulations of similar long-chain molecules, it has been observed that chain flexibility can lead to entanglement and the formation of amorphous aggregates. rsc.org Furthermore, the presence of heteroatoms (oxygen) in the chain can lead to specific intermolecular interactions. rsc.org

Aggregation behavior would be highly dependent on the solvent environment. In polar solvents, solvent-solute interactions may be strong enough to overcome solute-solute interactions, leading to well-solvated individual molecules. Conversely, in non-polar solvents, the polar cyanoacetate groups may drive aggregation to minimize unfavorable interactions with the solvent, potentially forming micelle-like structures where the polar heads are sequestered in the core and the non-polar tails are exposed to the solvent. MD simulations of similar amphiphilic molecules have demonstrated such self-assembly processes. rsc.org

| Interaction Type | Contributing Molecular Features | Potential Consequence |

| Dipole-Dipole | Nitrile and ester groups | Strong intermolecular attraction, potential for ordered aggregation |

| Van der Waals | Butoxyethoxyethyl chain | Non-specific attraction, contributes to bulk cohesion |

| Hydrogen Bonding (in protic solvents) | Ether, nitrile, and ester oxygens with solvent | Solvation, prevention of aggregation |

| Hydrophobic Interactions (in aqueous solutions) | Butyl and ethyl groups | Can drive aggregation to minimize contact with water |

Structure-Reactivity Relationship Prediction

The prediction of the reactivity of this compound can be approached through computational methods that analyze its electronic structure. While specific quantitative structure-activity relationship (QSAR) studies for this exact molecule are not available, general principles of reactivity for cyanoacetate esters can be applied.

The chemical reactivity of ethyl cyanoacetate and its derivatives is well-established. wikipedia.orgresearchgate.net The key feature is the acidic methylene group (-CH2-) situated between the electron-withdrawing nitrile and ester groups. wikipedia.org This makes the protons on this carbon acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile and is central to the utility of cyanoacetate esters in organic synthesis, for instance, in Knoevenagel condensations and Michael additions. wikipedia.org

Computational chemistry can quantify the reactivity of this site. Calculation of the pKa value of the methylene protons would provide a direct measure of their acidity. Furthermore, mapping the electrostatic potential (ESP) onto the molecule's electron density surface would visually identify the most electron-rich and electron-poor regions. The area around the methylene protons would be expected to show a positive electrostatic potential, indicating their susceptibility to removal by a base.

Frontier molecular orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other reagents.

HOMO: The location of the HOMO would indicate the site of nucleophilic attack. For the carbanion of this compound, the HOMO would be localized on the central carbon of the methylene group, confirming its nucleophilic character.

LUMO: The location of the LUMO indicates the site susceptible to nucleophilic attack on the neutral molecule. The LUMO is likely to be distributed over the cyano and carbonyl carbons, making them electrophilic centers.

QSAR studies on various cyanoacetate derivatives have been conducted in the context of medicinal chemistry and materials science. nih.govacs.org These studies typically correlate biological activity or a physical property with calculated molecular descriptors such as steric parameters, electronic properties (like partial charges and dipole moments), and hydrophobicity (logP). While the specific biological activities are not the focus here, the methodologies demonstrate that the reactivity and interactions of the cyanoacetate moiety can be systematically modeled and predicted. For instance, QSAR models for other cyano-containing compounds have highlighted the importance of molecular polarizability and the distribution of pharmacophores for their activity. figshare.com

| Computational Method | Predicted Reactivity Feature | Rationale |

| pKa Calculation | Acidity of methylene protons | Quantifies the ease of carbanion formation |

| Electrostatic Potential (ESP) Mapping | Identification of electrophilic and nucleophilic sites | Visualizes charge distribution and reactive centers |

| Frontier Molecular Orbital (FMO) Analysis | Location of nucleophilic (HOMO) and electrophilic (LUMO) centers | Predicts sites of reaction with other molecules |

| QSAR (on related compounds) | Correlation of structure with activity/property | Demonstrates predictability of behavior based on molecular descriptors acs.orgfigshare.com |

Polymerization Chemistry and Materials Science Applications

Radical Polymerization of the Cyanoacetate (B8463686) Moiety

Radical polymerization of cyanoacrylates, including 2-(2-butoxyethoxy)ethyl 2-cyanoacetate, offers a versatile method for polymer synthesis, although it is less common than anionic polymerization due to the high reactivity of the monomer towards nucleophiles. Successful radical polymerization necessitates the stringent exclusion of basic species and water, which can initiate competing anionic polymerization. Typically, acidic stabilizers are employed to prevent premature anionic initiation.

The initiation of radical polymerization of cyanoacrylates can be achieved using conventional thermal initiators. Common initiators include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator and reaction conditions, such as temperature and solvent, significantly influences the polymerization rate and the properties of the final polymer.

For analogous alkoxyethyl cyanoacrylates, radical polymerization has been successfully conducted. For instance, novel trisubstituted ethylenes, specifically alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates, were copolymerized with styrene (B11656) using 1,1'-azobiscyclohexanecarbonitrile (ABCN) as the initiator in toluene (B28343) at 70°C. This indicates that radical pathways are viable for cyanoacrylates bearing ether linkages.

Redox initiating systems, which can operate at milder conditions, are also a possibility. These systems typically consist of an oxidizing agent and a reducing agent. While specific studies on this compound are not prevalent, the general principles of radical initiation apply.

Table 1: Common Radical Initiators and Typical Reaction Conditions for Cyanoacrylate Polymerization

| Initiator | Chemical Name | Typical Temperature Range (°C) | Common Solvents |

| AIBN | 2,2'-Azobis(isobutyronitrile) | 60-80 | Toluene, Benzene (B151609), Dioxane |

| BPO | Benzoyl Peroxide | 70-90 | Toluene, Bulk |

| ABCN | 1,1'-Azobiscyclohexanecarbonitrile | 70-90 | Toluene |

Kinetic studies of the radical polymerization of cyanoacrylates are essential for understanding the reaction mechanism and controlling the polymer structure. The propagation rate coefficient (k_p) and termination rate coefficient (k_t) are key parameters. For ethyl 2-cyanoacrylate, these values have been determined, providing a reference for understanding the reactivity of related monomers. The presence of the electron-withdrawing cyano and ester groups significantly influences the reactivity of the vinyl group.

In a study on the radical polymerization of ethyl 2-cyanoacrylate, the propagation and termination rate coefficients were determined using the rotating sector method. At 30°C, in the presence of acetic acid as an anionic inhibitor, k_p was found to be 1622 L·mol⁻¹·s⁻¹ and k_t was 4.11 × 10⁸ L·mol⁻¹·s⁻¹. It is expected that the larger butoxyethoxyethyl group in this compound might introduce steric hindrance, potentially affecting these kinetic parameters.

Table 2: Propagation Rate Coefficients (k_p) for Radical Polymerization of Selected Monomers

| Monomer | k_p (L·mol⁻¹·s⁻¹) | Temperature (°C) | Method |

| Ethyl 2-cyanoacrylate | 1622 | 30 | Rotating Sector |

| Methyl Methacrylate (B99206) | 515 | 50 | Pulsed-Laser Polymerization |

| Styrene | 341 | 50 | Pulsed-Laser Polymerization |

This table includes data for common monomers to provide context for the reactivity of cyanoacrylates. Specific kinetic data for this compound is not available.

Anionic Polymerization Pathways

Anionic polymerization is the most common and rapid method for polymerizing cyanoacrylates. The high reactivity of the monomer is attributed to the two electron-withdrawing groups (nitrile and ester) attached to the α-carbon of the double bond, which makes the β-carbon highly susceptible to nucleophilic attack.

Initiation of anionic polymerization can be triggered by a wide range of nucleophiles, including weak bases like water, alcohols, and amines. The initiation process involves the attack of the nucleophile on the electrophilic β-carbon of the cyanoacrylate monomer. This leads to the formation of a carbanion at the α-carbon, which is stabilized by resonance through the cyano and ester groups.

The propagation step involves the newly formed carbanion attacking another monomer molecule in a similar fashion, leading to rapid chain growth. This process continues until the growing chain is terminated, often by reaction with an acidic species or impurities. The polymerization is typically very fast, a characteristic that is exploited in adhesive applications. For alkoxyethyl cyanoacrylates, the ether linkage in the side chain can influence the polymer's flexibility and degradation rate.

Table 3: Common Initiators for Anionic Polymerization of Cyanoacrylates

| Initiator Type | Examples | Initiation Mechanism |

| Weak Bases | Water, Alcohols, Amines | Nucleophilic attack on the β-carbon |

| Strong Bases | Organolithium compounds (e.g., n-BuLi) | Rapid nucleophilic addition |

| Phosphines | Triphenylphosphine | Zwitterionic polymerization |

| Ionic Liquids | 1,3-Dimethylimidazolium (phosphonooxy-)oligosulfanide | Nucleophilic attack by the anion |

This table provides examples of initiators that are generally effective for cyanoacrylate polymerization.

Copolymerization Studies

Copolymerization is a valuable technique to tailor the properties of polymers. By incorporating this compound into a polymer chain with other monomers, it is possible to create materials with a desired balance of properties such as flexibility, adhesion, and biodegradability.

The incorporation of cyanoacrylates into different polymer matrices via copolymerization has been explored to modify material properties. For example, the radical copolymerization of ethyl 2-cyanoacrylate with methyl methacrylate (MMA) has been studied, resulting in random copolymers with a strong alternating tendency. Similarly, copolymerization with vinyl acetate (B1210297) has been reported.

While specific copolymerization studies involving this compound are scarce, research on related alkoxyethyl cyanoacrylates provides valuable insights. For instance, copolymers of styrene and alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates have been synthesized. The presence of the alkoxyethyl group is expected to enhance the flexibility of the resulting copolymers. The reactivity ratios of the comonomers would determine the distribution of monomer units in the final copolymer chain and, consequently, its macroscopic properties.

Table 4: Examples of Copolymerization of Cyanoacrylates with Other Monomers

| Cyanoacrylate Monomer | Comonomer | Polymerization Type | Resulting Copolymer Properties |

| Ethyl 2-cyanoacrylate | Methyl Methacrylate (MMA) | Radical | Increased thermal stability with higher MMA content. |

| Ethyl 2-cyanoacrylate | Vinyl Acetate (VAc) | Radical | Copolymers with notable piezoelectric properties. |

| Methyl 2-cyanoacrylate | 1-Octene | Radical | Primarily resulted in homopolymer of the cyanoacrylate. |

| 2-Methoxyethyl phenylcyanoacrylates | Styrene | Radical | Formation of copolymers with modified thermal properties. |

This table illustrates the versatility of cyanoacrylates in copolymerization, with the properties of the resulting polymer being highly dependent on the comonomer and polymerization conditions. Specific data for this compound is not available.

Synthesis of Graft Copolymers

The synthesis of graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical composition, is a powerful strategy for creating materials with a unique combination of properties. The incorporation of this compound into graft copolymer structures is an area of active research. The presence of the butoxyethoxyethyl group is anticipated to impart flexibility and alter the solubility characteristics of the resulting polymers.

Several established methods for graft copolymerization, such as "grafting from," "grafting to," and "grafting through," are theoretically applicable to monomers like this compound. In the "grafting from" approach, a polymer backbone is functionalized with initiator sites from which the cyanoacrylate monomers can be polymerized. The "grafting to" method involves the attachment of pre-formed poly(this compound) chains to a polymer backbone. The "gasting through" technique would involve the copolymerization of a macromonomer of this compound with other monomers.

However, detailed experimental studies and specific research findings on the synthesis of graft copolymers explicitly using this compound are not extensively documented in publicly available literature. The inherent high reactivity of the cyanoacrylate moiety presents challenges in controlling the polymerization, which is a critical aspect of synthesizing well-defined graft copolymers. Future research will likely focus on controlled polymerization techniques to overcome these challenges and fully realize the potential of this monomer in creating novel graft copolymer architectures.

Applications as Monomers or Cross-linking Agents

The unique chemical structure of this compound, featuring a reactive cyanoacrylate group and a flexible ether-containing side chain, suggests its potential as a versatile monomer and cross-linking agent in various material science applications.

Development of Adhesives and Sealants

Cyanoacrylates are renowned for their rapid polymerization and strong adhesive properties. The inclusion of the 2-(2-butoxyethoxy)ethyl group in the cyanoacrylate structure is expected to modify the performance of the resulting adhesives and sealants. This side chain could enhance the flexibility and impact resistance of the cured adhesive, overcoming the brittleness often associated with conventional cyanoacrylate-based materials. Furthermore, the ether linkages may improve adhesion to a wider range of substrates, including those with lower surface energies.

While the related compound, 2-(2-Butoxyethoxy)ethyl acetate, is known to be used as a solvent in adhesive formulations, specific data on the use of this compound as a primary monomer or cross-linking agent in this context remains limited. Research in this area would involve formulating adhesives with this monomer and evaluating key performance metrics such as bond strength, cure speed, and durability under various environmental conditions.

Role in Coating Formulations

In the realm of coating technologies, monomers that can polymerize to form protective and functional films are of high value. The characteristics of this compound make it a candidate for inclusion in coating formulations. The polymerization of this monomer could lead to coatings with good adhesion, chemical resistance, and flexibility. The butoxyethoxyethyl side chain may also act as an internal plasticizer, reducing the need for external additives.

Currently, 2-(2-Butoxyethoxy)ethyl acetate is utilized as a solvent in the coatings industry. The potential for this compound to act as a reactive component in coatings is an area ripe for investigation. Such research would explore its copolymerization with other monomers to tailor the properties of the final coating, such as hardness, gloss, and weathering resistance.

Design of Novel Polymer Architectures

The design of novel polymer architectures is a key driver for the development of advanced materials with unprecedented functionalities. The unique combination of a highly reactive polymerizable group and a flexible, functional side chain in this compound opens up possibilities for creating complex and well-defined polymer structures.

For instance, this monomer could be employed in the synthesis of block copolymers, where distinct polymer chains are linked together. A block containing poly(this compound) could introduce a soft, flexible segment into the copolymer, leading to materials with interesting self-assembly behaviors and mechanical properties.

Furthermore, the reactivity of the cyanoacrylate group could be harnessed in controlled/living polymerization techniques to produce polymers with precise molecular weights and narrow molecular weight distributions. This level of control is essential for creating sophisticated architectures such as star polymers, comb polymers, and dendritic structures. While the theoretical potential is significant, the practical realization of these novel architectures using this compound awaits dedicated research and development efforts to optimize polymerization conditions and fully characterize the resulting materials.

Derivatization Chemistry and Functionalization of 2 2 Butoxyethoxy Ethyl 2 Cyanoacetate

Transformations of the Cyano Group

The nitrile (cyano) group in 2-(2-Butoxyethoxy)ethyl 2-cyanoacetate is a key site for chemical derivatization, offering pathways to amides, carboxylic acids, and amines.

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The hydrolysis of the cyano group can be controlled to yield either the corresponding carboxamide or the carboxylic acid derivative. This transformation is typically catalyzed by either acid or base.

Under acidic conditions, the nitrile is protonated, which facilitates the nucleophilic attack of water. The reaction proceeds through an imidic acid tautomer to form the amide. Further hydrolysis of the amide under more stringent conditions yields the carboxylic acid. For instance, the hydrolysis of cyanoacetates in the presence of an acid catalyst can lead to the formation of malonic acid as a byproduct if the reaction is not carefully controlled. google.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This process also initially forms an amide, which can then be further hydrolyzed to a carboxylate salt upon heating. Acidification of the carboxylate salt subsequently yields the carboxylic acid. The rate of hydrolysis is influenced by the pH of the reaction medium. For example, the base-catalyzed hydrolysis of ethyl cyanoacetate (B8463686) has a second-order rate constant of 11.8 L/mole-sec, leading to half-lives of 7 days at pH 7 and 16 hours at pH 8. nih.gov

Table 1: Hydrolysis Products of this compound

| Product Name | Structure |

| 2-(2-Butoxyethoxy)ethyl 2-carbamoylacetate | C4H9O(CH2)2O(CH2)2OCOCH2CONH2 |

| 2-(2-Butoxyethoxy)ethyl hydrogen malonate | C4H9O(CH2)2O(CH2)2OCOCH2COOH |

Reduction to Amines

The cyano group can be reduced to a primary amine, providing a route to valuable beta-amino esters. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using hydride reagents.

Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common method for nitrile reduction. However, careful control of reaction conditions is necessary to avoid the reduction of the ester group.

Chemical reduction offers an alternative route. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), are effective reagents for the selective reduction of nitriles to amines. google.com The use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles in excellent yields. organic-chemistry.org Amine boranes, catalyzed by manganese(I) alkyl complexes, can also achieve the reduction of nitriles at room temperature. nih.gov These methods are often chemoselective, leaving the ester functionality intact. The resulting product from the reduction of this compound would be 2-(2-Butoxyethoxy)ethyl 3-aminopropanoate, an analogue of β-alanine ethyl ester. wikipedia.org

Table 2: Amine Synthesis via Reduction

| Starting Material | Product | Reagents |

| This compound | 2-(2-Butoxyethoxy)ethyl 3-aminopropanoate | BH3·THF or Catalytic Hydrogenation |

Chemical Modifications of the Alkoxy Chains

The 2-(2-butoxyethoxy)ethyl moiety presents opportunities for functionalization, although the selective modification of the terminal alkyl group is a significant chemical challenge due to the presence of multiple C-H bonds.

Selective Oxidation or Functionalization of Terminal Alkyl Groups

The selective oxidation of the terminal methyl group of the butyl ether to an alcohol, aldehyde, or carboxylic acid is a desirable but difficult transformation. The presence of numerous other C-H bonds, particularly the more activated α-ether C-H bonds, makes achieving high regioselectivity challenging.

Recent advances in C-H functionalization offer potential strategies. For instance, electrophotocatalytic methods using trisaminocyclopropenium ions have shown high regioselectivity for the less-hindered α-position of ethers. researchgate.net While this typically targets the position adjacent to the oxygen, modifications to the catalytic system could potentially direct the functionalization towards the terminal methyl group.

Another approach involves radical chain transfer reactions, which have been used for the diversification of aliphatic C-H bonds. nih.gov These methods often rely on subtle electronic and steric differences to achieve selectivity. The development of catalysts that can differentiate between the various C-H bonds in the butoxyethoxyethyl chain is an active area of research.

Synthesis of Advanced Intermediates

This compound is a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals. The reactivity of the active methylene (B1212753) group, situated between the cyano and ester functionalities, is key to these syntheses.

Precursors for Pharmaceutically Relevant Scaffolds

The active methylene group of this compound can be readily deprotonated by a base to form a stable carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions, to construct diverse molecular scaffolds.

Pyrazoles: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. For example, the condensation of ethyl arylidenecyanoacetates (derived from a Knoevenagel condensation) with hydrazines yields polysubstituted pyrazoles. jcsp.org.pk Four-component reactions involving hydrazine, a β-ketoester, an aldehyde, and ethyl cyanoacetate can produce highly substituted pyrano[2,3-c]pyrazole derivatives. derpharmachemica.comlongdom.org These pyrazole scaffolds are found in numerous anti-inflammatory and analgesic drugs.

Pyridines and Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis and related multicomponent reactions can utilize cyanoacetate esters to produce dihydropyridine derivatives, which are known calcium channel blockers. derpharmachemica.com One-pot, three-component reactions of aldehydes, activated nitriles like ethyl cyanoacetate, and cyanoacetohydrazide can yield N-amino-3-cyano-2-pyridone derivatives. rsc.org

Coumarins: The Knoevenagel condensation of this compound with salicylaldehyde (B1680747) derivatives, followed by intramolecular cyclization, provides a route to coumarin-3-carboxylates or 3-cyanocoumarins. researchgate.net Coumarins are a class of compounds with a wide range of biological activities, including anticoagulant and anticancer properties. nih.gov

Pyrimidines and Dihydropyrimidinones: The Biginelli reaction, a three-component condensation between an aldehyde, a urea (B33335) or thiourea (B124793), and a β-dicarbonyl compound, can be adapted to use ethyl cyanoacetate to synthesize dihydropyrimidinones, which are precursors to various bioactive molecules. iau.ir

Table 3: Pharmaceutically Relevant Scaffolds from Cyanoacetate Esters

| Scaffold | Synthetic Method | Key Reactants |

| Pyrazole | Multicomponent Reaction | Hydrazine, Aldehyde, β-Dicarbonyl |